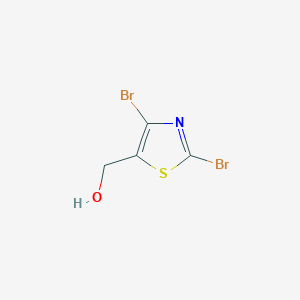

2,4-Dibromothiazole-5-methanol

Vue d'ensemble

Description

2,4-Dibromothiazole-5-methanol is a chemical compound with the molecular formula C4H3Br2NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole-5-methanol can be synthesized through the reduction of 2,4-dibromothiazole-5-carbaldehyde. The reduction process typically involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction mixture is stirred at room temperature overnight, followed by quenching with sodium hydroxide (NaOH), dilution with water, and extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to yield aldehydes or carboxylic acids.

Key Findings :

- Potassium permanganate (KMnO₄) selectively oxidizes the hydroxymethyl group to an aldehyde without affecting bromine atoms.

- Chromium trioxide (CrO₃) in sulfuric acid achieves full oxidation to carboxylic acids, though over-oxidation risks require careful stoichiometric control.

Nucleophilic Substitution Reactions

Bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, enabling functionalization of the thiazole ring.

Key Findings :

- Position 4 bromine is more reactive than position 2 due to electronic effects of the adjacent sulfur atom .

- Palladium-catalyzed cross-coupling (e.g., Suzuki) enables aryl group introduction for drug discovery applications.

Reduction Reactions

The hydroxyl group or bromine atoms can be reduced under specific conditions.

Key Findings :

- Sodium borohydride (NaBH₄) selectively reduces the hydroxymethyl group to methyl without altering bromine substituents.

- Catalytic hydrogenation removes bromine atoms, yielding dehalogenated thiazoles .

Esterification and Etherification

The hydroxyl group participates in ester or ether formation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C | 2,4-Dibromothiazole-5-acetate | |

| Etherification | Alkyl halides, K₂CO₃, DMF | 5-Alkoxymethyl-2,4-dibromothiazole |

Key Findings :

- Acetyl chloride in pyridine achieves quantitative esterification .

- Alkylation reactions broaden solubility for pharmaceutical formulations .

Cyclization and Ring-Opening Reactions

The thiazole ring can undergo cycloaddition or ring-opening under harsh conditions.

Key Findings :

- Lithium aluminum hydride (LiAlH₄) cleaves the thiazole ring to form thioamides.

- Diels-Alder reactions expand the compound’s utility in materials science.

Critical Analysis of Reactivity Trends

- Electronic Effects : Bromine atoms deactivate the thiazole ring, directing nucleophiles to positions 2 and 4 .

- Steric Hindrance : The hydroxymethyl group at position 5 minimally impacts substitution kinetics due to its spatial orientation.

- Catalytic Systems : Palladium catalysts enhance cross-coupling efficiency, while copper mediates Ullmann-type couplings for C–S bond formation .

This comprehensive analysis underscores this compound’s versatility in synthetic chemistry, particularly in medicinal and materials science applications.

Applications De Recherche Scientifique

Pharmaceuticals

2,4-Dibromothiazole-5-methanol has been recognized for its antimicrobial and cytotoxic properties, making it valuable in drug development. Its structural characteristics allow for interactions with various biological targets, which can lead to the development of novel therapeutic agents.

- Antimicrobial Activity: Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial effects against a range of pathogens. The bromination enhances the potency of these compounds against resistant strains.

- Cytotoxicity: Preclinical studies have indicated that 2,4-dibromothiazole derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology .

Agriculture

In agricultural applications, this compound may serve as a fungicide or herbicide , leveraging its biological activity to protect crops from pests and diseases.

- Fungicidal Properties: Its effectiveness against fungal pathogens has been documented, indicating potential for use in crop protection products.

- Growth Regulation: Research suggests that thiazole compounds can influence plant growth patterns, which could be harnessed for agricultural enhancements .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various thiazole derivatives found that this compound exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antifungal Efficacy

Research conducted on agricultural applications demonstrated that formulations containing this compound effectively reduced fungal infection rates in crops. The compound's mode of action involved disrupting fungal cell membrane integrity.

Data Summary Table

Mécanisme D'action

The mechanism of action of 2,4-dibromothiazole-5-methanol involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparaison Avec Des Composés Similaires

2,4-Dibromothiazole: A closely related compound with similar chemical properties but lacking the hydroxyl group.

2,4-Dibromothiazole-5-carbaldehyde: The precursor in the synthesis of 2,4-dibromothiazole-5-methanol.

2,4,5-Tribromothiazole: A more heavily brominated derivative with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group on the thiazole ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further enhance its significance in scientific research.

Activité Biologique

2,4-Dibromothiazole-5-methanol is a heterocyclic compound with the molecular formula CHBrNOS. It is a derivative of thiazole, known for its diverse biological activities, particularly in antimicrobial and antitumor research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with two bromine atoms and a hydroxymethyl group. The presence of these functional groups influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 256.95 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its interaction with various biomolecules. Thiazole derivatives are known to influence cellular functions through:

- Enzyme Inhibition : Compounds can inhibit specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : They may alter the expression of genes associated with cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound can affect signaling pathways that regulate cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

The compound has also shown potential antitumor effects in several cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an antitumor agent.

Research Findings

Recent studies have focused on the synthesis of thiazole derivatives and their biological evaluations. The following table summarizes key findings from various research articles regarding the biological activities of thiazole derivatives:

Propriétés

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.